molecular formula C50H55ClFN5O5 B12421681 Egfr-IN-43

Egfr-IN-43

Cat. No.: B12421681
M. Wt: 860.4 g/mol
InChI Key: GTBNNKSMXPTINB-RJNVDUOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-43 is a novel compound that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Mutations in EGFR are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant EGFR, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-43 involves multiple steps, including the formation of key intermediates and final coupling reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process is designed to meet regulatory standards and ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-43 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and potential therapeutic applications .

Scientific Research Applications

Egfr-IN-43 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-43 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces the growth and spread of cancer cells with EGFR mutations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Egfr-IN-43 include:

Uniqueness

This compound is unique in its ability to selectively target specific EGFR mutations with high potency and minimal off-target effects. This selectivity makes it a valuable addition to the arsenal of EGFR inhibitors, offering potential benefits in terms of efficacy and safety .

Properties

Molecular Formula

C50H55ClFN5O5

Molecular Weight

860.4 g/mol

IUPAC Name

N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]-7-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]heptanamide

InChI

InChI=1S/C50H55ClFN5O5/c1-4-41(35-13-8-7-9-14-35)49(36-16-21-39(58)22-17-36)37-18-23-40(24-19-37)61-30-28-57(2)27-11-6-5-10-15-48(59)53-26-12-29-62-47-32-42-45(33-46(47)60-3)54-34-55-50(42)56-38-20-25-44(52)43(51)31-38/h7-9,13-14,16-25,31-34,58H,4-6,10-12,15,26-30H2,1-3H3,(H,53,59)(H,54,55,56)/b49-41-

InChI Key

GTBNNKSMXPTINB-RJNVDUOCSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)/C6=CC=CC=C6

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)CCCCCCC(=O)NCCCOC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC(=C(C=C5)F)Cl)OC)C6=CC=CC=C6

Origin of Product

United States

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